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Compound of Interest

Compound Name:
5-cyclopropyl-1-ethyl-3-nitro-1H-

pyrazole

CAS No.: 1170367-28-8

Cat. No.: B3216030

Get Quote

From High-Energy Density Materials to Targeted Kinase Inhibitors

Executive Summary
The 3-nitro-1H-pyrazole scaffold represents a unique chemical duality.[1][2] In the field of

energetics, its high nitrogen content and positive heat of formation make it a premier "melt-

castable" replacement for TNT, offering superior detonation velocity with manageable

sensitivity.[1] In medicinal chemistry, the 3-nitro group serves as both a critical pharmacophore

for electronic tuning and a synthetic handle for generating 3-aminopyrazole precursors,

essential for kinase inhibitors (e.g., RIP1, JNK3). This guide dissects the synthesis,

regioselectivity, and application of this versatile heterocycle.[3]

Part 1: The Energetic Powerhouse (HEDMs)
Substituted 3-nitropyrazoles are dominating modern energetic materials research because they

bridge the gap between high performance and safety (insensitivity). The "Holy Grail" in this field

is a melt-cast explosive that outperforms TNT but is safer than RDX.[1]
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Core Molecule: 1-Methyl-3,4,5-trinitropyrazole (MTNP)
MTNP is the flagship compound in this class.[1] It exhibits a melting point (~92 °C) ideal for

melt-casting and a detonation velocity (~8,650 m/s) approaching that of HMX.

Comparative Energetic Properties
Property

TNT
(Reference)

MTNP (3-Nitro
Scaffold)

TNP (Parent)
RDX (High
Perf.)

Density (g/cm³) 1.65 1.83 1.87 1.82

Detonation

Velocity (m/s)
6,900 8,650 9,250 8,750

Detonation

Pressure (GPa)
19.5 33.7 38.6 34.0

Melting Point

(°C)
80 91-92 238 204

Impact

Sensitivity (J)
15 12-15 (Moderate) >20 (Insensitive) 7.5

Synthesis Protocol: The Iodination-Nitration Strategy
Direct nitration of 1-methylpyrazole to the trinitro- state is difficult due to ring deactivation.[1]

The industry-standard protocol utilizes an "iodine-protection" strategy to facilitate full nitration.

[1]

Protocol 1: Synthesis of MTNP

Iodination: React 1-methylpyrazole with

and

(or

) in acetic acid/water at reflux. The iodine atoms activate the ring positions (3, 4, and 5) via
the "heavy atom effect" and are better leaving groups than protons during nitrophorolysis.

Nitrophorolysis: Treat the intermediate 1-methyl-3,4,5-triiodopyrazole with 100%
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(white fuming nitric acid) at elevated temperatures (80-90 °C). The nitro groups displace the
iodine atoms.[1]

Purification: Quench in ice water, filter, and recrystallize from ethanol/acetone.

1-Methylpyrazole Iodination
(I2, KIO3, Reflux)

1-Methyl-3,4,5-
triiodopyrazole

 Yield ~85% Nitrophorolysis
(100% HNO3, 80°C)

1-Methyl-3,4,5-
trinitropyrazole (MTNP)

 -I2 (recyclable)
 Yield ~87%

Click to download full resolution via product page

Caption: Figure 1. Synthesis of MTNP via the iodine-displacement strategy to overcome ring

deactivation.

Part 2: Medicinal Chemistry & Bioactivity[2][6][7][8]
[9][10][11][12]
In drug discovery, the 3-nitro-1H-pyrazole moiety is rarely the final drug but rather a high-value

intermediate.[1] It is the precursor to 3-aminopyrazoles, which are privileged scaffolds for ATP-

competitive kinase inhibitors.[1]

Key Application: RIP1 Kinase Inhibitors
Receptor Interacting Protein 1 (RIP1) kinase mediates necroptosis (regulated cell death).[4][5]

1-Benzyl-3-nitro-1H-pyrazoles have emerged as potent inhibitors.[1][4][5]

Mechanism: The pyrazole ring binds in the ATP pocket.[1] The nitro group (or its amine

derivative) forms critical hydrogen bonds with the hinge region (e.g., Asp156).

Lead Compound: 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole.[1][4][5][6][7]

SAR Insight: The 3-nitro group is electron-withdrawing, increasing the acidity of the N-H (if

unsubstituted) or altering the dipole of the ring to improve stacking interactions within the

hydrophobic pocket.[1]

Experimental Workflow: Synthesis of RIP1 Inhibitors
This workflow demonstrates the regioselective benzylation of 3-nitropyrazole.[1]
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Caption: Figure 2. Divergent synthesis of RIP1 inhibitors showing the regiochemical outcome of

N-alkylation.

Part 3: Synthetic Challenges & Expertise
(Regioselectivity)
The most critical technical challenge in working with 3-nitro-1H-pyrazole is regioselectivity

during N-alkylation.[1]

The Tautomer Problem
3-Nitro-1H-pyrazole exists in equilibrium with 5-nitro-1H-pyrazole.[1] When a proton is removed

(using a base like

or NaH), the resulting anion is delocalized. Alkylation can occur at either nitrogen, leading to
two isomers:

1-Alkyl-3-nitropyrazole (1,3-isomer): Usually the thermodynamic and major product.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b3216030/docs?utm_src=pdf-body-img#technical-deep-dive-substituted-3-nitro-1h-pyrazoles
https://patents.google.com/patent/US4235995A/en
https://patents.google.com/patent/US4235995A/en
https://patents.google.com/patent/US4235995A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3216030?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1-Alkyl-5-nitropyrazole (1,5-isomer): Usually the minor product due to steric clash between

the alkyl group and the adjacent nitro group ("peri-interaction").[1]

Expert Protocol: Regioselective N-Alkylation
To maximize the yield of the biologically active 1-alkyl-3-nitro isomer, follow this optimized

protocol:

Reagents:

Substrate: 3-Nitro-1H-pyrazole (1.0 eq)[1]

Alkylating Agent: Benzyl bromide or Alkyl iodide (1.1 eq)[8]

Base:

(2.0 eq) - Carbonate is preferred over hydrides for thermodynamic control.

Solvent: DMF or DMSO (Polar aprotic solvents stabilize the transition state).[8]

Step-by-Step:

Dissolve 3-nitro-1H-pyrazole in dry DMF (0.5 M concentration).

Add

and stir at Room Temperature for 30 mins to ensure deprotonation.

Add the alkyl halide dropwise.[1]

Heat to 60 °C for 4-6 hours. Note: Higher temperatures favor the thermodynamically stable

1,3-isomer.[1]

Workup: Pour into ice water. The 1-alkyl-3-nitro isomer typically precipitates as a solid due to

higher symmetry and lower dipole moment compared to the 1,5-isomer.[1]

Validation: Check regiochemistry via 1H NMR.
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1,3-isomer: Proton H-5 is often downfield; NOE (Nuclear Overhauser Effect) observed

between N-Alkyl protons and H-5.[1]

1,5-isomer: NOE observed between N-Alkyl protons and H-4 (or lack of NOE with H-3).[1]

Why this works (Causality)
The N1 nitrogen (adjacent to the carbon bearing the nitro group in the 5-nitro tautomer) is

sterically hindered by the nitro group. The N2 nitrogen (distal to the nitro group in the 3-nitro

tautomer) is more accessible.[1] Furthermore, the "lone pair effect" (repulsion between the nitro

oxygen lone pairs and the N-alkyl lone pairs) destabilizes the 1,5-isomer, driving the reaction

toward the 1,3-product.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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